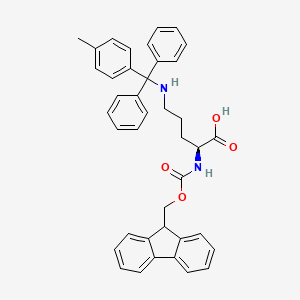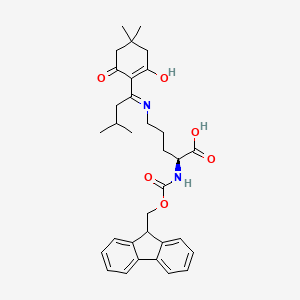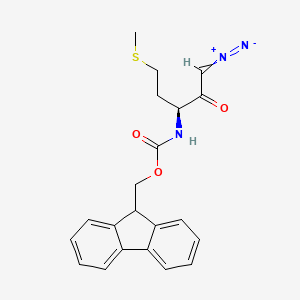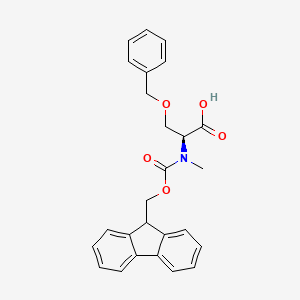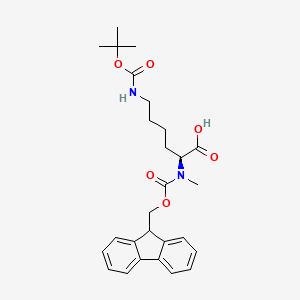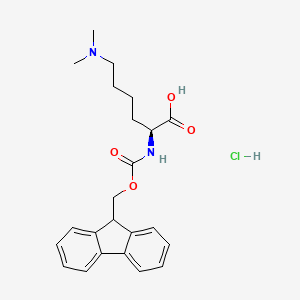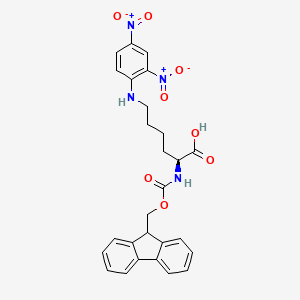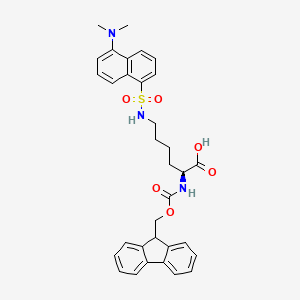
Fmoc-D-Pen(Acm)-OH
概要
説明
“Fmoc-D-Pen(Acm)-OH” is a biochemical compound used in peptide synthesis1. It is also known by other names such as “FMOC-D-PEN(ACM)-WANG RESIN”, “FMOC-D-PEN(ACM)-ALKO RESIN”, and "FMOC-S-ACETAMIDOMETHYL-D-PENICILLAMINE 4-ALKOXYBENZYL ALCOHOL RESIN"2.
Synthesis Analysis
The synthesis of “Fmoc-D-Pen(Acm)-OH” is not explicitly mentioned in the search results. However, it is known to be used in peptide synthesis1.Molecular Structure Analysis
The molecular structure of “Fmoc-D-Pen(Acm)-OH” is not explicitly provided in the search results. However, it is known that its molecular formula is C23H25N2O4RS3.Chemical Reactions Analysis
The specific chemical reactions involving “Fmoc-D-Pen(Acm)-OH” are not detailed in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-D-Pen(Acm)-OH” are not explicitly provided in the search results. However, it is known that its molecular weight is 425.523.科学的研究の応用
Nanoassembly-Incorporated Antibacterial Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-D-Pen(Acm)-OH, have shown promising results in developing antibacterial and anti-inflammatory materials. These nanoassemblies, incorporated within resin-based composites, demonstrate significant antibacterial capabilities without cytotoxicity toward mammalian cells (Schnaider et al., 2019).
Solid Phase Peptide Synthesis : Fmoc-D-Pen(Acm)-OH is effective in solid phase peptide synthesis, demonstrating excellent synthesis characteristics. It is used in synthesizing peptides like Somatostatin, showcasing the ease of using this derivative with Fmoc chemistry (Mccurdy, 1989).
Hydrogel Formation and Applications : The self-assembly of Fmoc-protected amino acids, including Fmoc-D-Pen(Acm)-OH, is pivotal in the development of low molecular weight hydrogels. These hydrogels have applications in areas like cell cultivation, drug delivery, and bio-templating (Ryan et al., 2011), (Tao et al., 2016).
Synthesis of Silver Nanoclusters and Hybrid Materials : Fmoc-protected amino acid based hydrogels have been used to prepare and stabilize silver nanoclusters, showcasing interesting fluorescent properties. This application extends to creating hybrid hydrogels incorporating functionalized single-walled carbon nanotubes (Roy & Banerjee, 2011), (Roy & Banerjee, 2012).
Fluorescence Sensing and Detection : Fmoc-protected compounds, including Fmoc-D-Pen(Acm)-OH, have been used in the development of fluorescent sensors, such as for the rapid detection of pentachlorophenol in environmental samples (Tang et al., 2012).
Synthesis of Reactive Peptide Crosslinkers : Fmoc-D-Pen(Acm)-OH is used in the synthesis of peptide crosslinkers, which are crucial for fabricating biomimetic scaffolds in tissue engineering applications (He & Jabbari, 2006).
Microwave-Assisted Peptide Synthesis : The compound's application extends to microwave-assisted peptide synthesis, showcasing low levels of racemization, particularly useful in synthesizing histidine-containing peptides (Hojo et al., 2013).
Semisynthetic Insulin Analogs : Fmoc-Lys(Pac)-OH, related to Fmoc-D-Pen(Acm)-OH, has been used in the preparation of semisynthetic insulin analogs, demonstrating potential in diabetes research (Žáková et al., 2007).
Aspartimide Problem in Peptide Synthesis : Fmoc-D-Pen(Acm)-OH is relevant in addressing the aspartimide problem in peptide synthesis, offering improved results in long peptides or difficult sequences (Mergler & Dick, 2005).
Safety And Hazards
The safety and hazards associated with “Fmoc-D-Pen(Acm)-OH” are not explicitly mentioned in the search results.
将来の方向性
The future directions of “Fmoc-D-Pen(Acm)-OH” are not explicitly mentioned in the search results. However, it is known to be used in peptide synthesis1, which suggests its continued relevance in biochemical research.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.
特性
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXCJYNKTHOYRD-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673985 | |
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Pen(Acm)-OH | |
CAS RN |
201531-77-3 | |
| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



